molecular formula C10H16O4 B13918086 Ethyl 3-(1-methoxycyclobutyl)-3-oxopropanoate

Ethyl 3-(1-methoxycyclobutyl)-3-oxopropanoate

Cat. No.: B13918086
M. Wt: 200.23 g/mol
InChI Key: NMVDMTZDJXOFAK-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methoxycyclobutyl)-3-oxopropanoate is an organic compound with the molecular formula C10H16O4. This compound features a cyclobutyl ring substituted with a methoxy group and an ethyl ester functional group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methoxycyclobutyl)-3-oxopropanoate typically involves the esterification of 3-(1-methoxycyclobutyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methoxycyclobutyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(1-methoxycyclobutyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(1-methoxycyclobutyl)-3-hydroxypropanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1-methoxycyclobutyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methoxycyclobutyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The cyclobutyl ring and methoxy group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1-methoxycyclobutyl)benzoate
  • Ethyl 3-(1-methoxycyclobutyl)acetate
  • Ethyl 3-(1-methoxycyclobutyl)butanoate

Uniqueness

Ethyl 3-(1-methoxycyclobutyl)-3-oxopropanoate is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of both an ester and a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-(1-methoxycyclobutyl)-3-oxopropanoate

InChI

InChI=1S/C10H16O4/c1-3-14-9(12)7-8(11)10(13-2)5-4-6-10/h3-7H2,1-2H3

InChI Key

NMVDMTZDJXOFAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1(CCC1)OC

Origin of Product

United States

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